molecular formula C18H12FN3O2 B301605 (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione

(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione

Cat. No. B301605
M. Wt: 321.3 g/mol
InChI Key: TYGVONUNTQLWLJ-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione, also known as FIPI, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer research.

Mechanism of Action

(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione inhibits PLD activity by binding to its catalytic domain, preventing its interaction with its substrate. This leads to a decrease in the production of phosphatidic acid, a lipid signaling molecule that plays a role in cell proliferation and survival. The inhibition of PLD activity by (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione has been shown to have an effect on various cellular processes, including cell proliferation, migration, and invasion. It has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer drug candidate. However, the effects of (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione on normal cells and tissues have not been extensively studied, and its safety profile remains unclear.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione is its high potency and specificity for PLD inhibition. This makes it a valuable tool for studying the role of PLD in various cellular processes, including cancer. However, its limitations include its potential toxicity and lack of selectivity for different PLD isoforms. Additionally, the synthesis of (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione is complex and time-consuming, making it difficult to produce large quantities for in vivo studies.

Future Directions

For its use include the development of more potent and selective PLD inhibitors, the optimization of its pharmacokinetic properties for in vivo studies, and the identification of biomarkers that can predict its efficacy in different cancer types. Additionally, the role of PLD in other diseases, such as neurodegenerative disorders and cardiovascular disease, is an area of interest for future research.

Synthesis Methods

(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione can be synthesized through a three-step process that involves the reaction of 4-fluorobenzaldehyde with indole-3-acetic acid, followed by the reaction of the resulting product with pyrazolidine-3,5-dione and then purification through chromatography. This method has been reported to yield a high purity (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione product.

Scientific Research Applications

(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione has been found to be a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in cell signaling and membrane trafficking. PLD has been implicated in various diseases, including cancer, making it an attractive target for drug development. (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

Product Name

(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione

Molecular Formula

C18H12FN3O2

Molecular Weight

321.3 g/mol

IUPAC Name

(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione

InChI

InChI=1S/C18H12FN3O2/c19-12-5-7-13(8-6-12)22-18(24)15(17(23)21-22)9-11-10-20-16-4-2-1-3-14(11)16/h1-10,20H,(H,21,23)/b15-9+

InChI Key

TYGVONUNTQLWLJ-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/3\C(=O)NN(C3=O)C4=CC=C(C=C4)F

SMILES

C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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